molecular formula C9H16ClN3O2 B1473158 3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride CAS No. 2098124-32-2

3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

Cat. No.: B1473158
CAS No.: 2098124-32-2
M. Wt: 233.69 g/mol
InChI Key: BILXPEHZNZDBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride is a synthetic hydantoin derivative characterized by a 5,5-dimethylimidazolidine-2,4-dione core substituted with an azetidin-3-ylmethyl group. Azetidine, a four-membered nitrogen-containing ring, imparts unique steric and electronic properties compared to larger heterocycles like piperazine or pyrrolidine. The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications. While direct synthesis data for this compound are absent in the provided evidence, analogous hydantoin derivatives are synthesized via nucleophilic substitution or alkylation reactions, often involving potassium carbonate and phase-transfer catalysts like TEBA (tetraethylammonium bromide) .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c1-9(2)7(13)12(8(14)11-9)5-6-3-10-4-6;/h6,10H,3-5H2,1-2H3,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILXPEHZNZDBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

PropertyValue
Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS Number 1170108-38-9
InChI Key FLSTVGQJEDAWCH-UHFFFAOYSA-N

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition activity. Compounds similar to imidazolidines have been investigated for their ability to inhibit enzymes like tyrosinase and cyclooxygenase. For example, studies on analogs indicate that modifications in the azetidine ring can enhance enzyme inhibitory effects, which could be relevant for therapeutic applications in conditions like hyperpigmentation and inflammation .

Case Studies

  • Antibacterial Efficacy
    A study focusing on azetidine derivatives highlighted their antibacterial activity against Enterobacteriaceae family members. The mechanism involved the activation of the compound to its nucleotide form, which then inhibited DNA synthesis in bacterial cells .
  • Cytotoxicity Assessment
    In a cellular model using B16F10 murine melanoma cells, certain azetidine derivatives were assessed for cytotoxic effects. The results indicated that while some compounds exhibited low cytotoxicity at therapeutic concentrations, others led to significant cell death. This underscores the importance of structural modifications in determining biological outcomes .

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the azetidine ring through cyclization.
  • Introduction of the imidazolidine moiety via condensation reactions.
  • Hydrochloride salt formation for enhanced solubility.

Future Research Directions

Further investigations are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas include:

  • In Vivo Studies: Evaluating pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies: Understanding the molecular pathways affected by the compound.
  • Structure-Activity Relationship (SAR) Analysis: Identifying key structural features that enhance biological activity.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • The compound has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition is particularly relevant for treating cancers with BRCA1/BRCA2 mutations, as these cancers often rely on PARP for survival when their primary DNA repair pathways are compromised .
  • Neuroprotective Effects :
    • Research indicates that compounds similar to 3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride may exhibit neuroprotective properties. These effects could be beneficial in conditions such as Alzheimer's disease, where oxidative stress and DNA damage play critical roles in disease progression .
  • Potential in Antiviral Therapies :
    • Preliminary studies suggest that derivatives of this compound may possess antiviral properties, particularly against RNA viruses. This application is under investigation, focusing on the mechanism of action related to viral replication inhibition .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. For example, modifications to the azetidine ring or the imidazolidine core can enhance potency or selectivity against specific targets .

Case Study 1: PARP Inhibition in Cancer Therapy

In a study evaluating the efficacy of PARP inhibitors in triple-negative breast cancer (TNBC), compounds structurally related to this compound were tested for their ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that this class of compounds could be developed into effective therapeutic agents for resistant cancer types .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of this compound in mouse models of Alzheimer's disease. The administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function as measured by behavioral tests. These findings support further investigation into its potential as a therapeutic agent for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituent Features Molecular Weight Yield (%) Purity (LC/MS) Key Applications/Notes
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride (Target Compound) Azetidine (4-membered ring) + methyl linker ~290–300* N/A N/A Hypothetical: Potential antimicrobial/efflux pump inhibition (inferred from analogues)
Compound 15 2-Methoxyphenylpiperazine + hydroxypropyl linker 377.28 39 98.25% Studied for receptor selectivity in neurological targets
Compound 3 2,4-Dichlorobenzyl + phenylpiperazine-pentyl chain ~550† 37.5 N/A Hypotensive agent candidate; higher steric bulk may reduce solubility
Compound 5 2-Methoxyphenylpiperazine + hexyl chain ~570† 45 N/A Improved yield via Method A/C; enhanced lipophilicity
Compound 11 2,4-Difluorophenylpiperazine + pentyl chain ~600† N/A N/A Efflux pump inhibitor in Staphylococcus epidermidis
1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione Halogenated (Br, Cl) substituents 241.47 N/A N/A Antimicrobial agent; used in water treatment

*Estimated based on structural similarity; †Approximated from substituent contributions.

Key Differences and Trends

Substituent Topology :

  • Azetidine vs. Piperazine : The target compound’s azetidine group (4-membered ring) confers higher ring strain and compactness compared to piperazine (6-membered ring) in analogues like Compound 13. This may enhance binding affinity in sterically constrained biological targets .
  • Halogenation : Bromo/chloro derivatives (e.g., ) exhibit strong electrophilic character, favoring antimicrobial activity, whereas methoxy/fluorophenyl groups (e.g., Compound 5, 11) improve lipophilicity and membrane penetration .

Synthetic Efficiency: Yields for piperazine-linked hydantoins range from 2% (Compound 4, ) to 51% (Compound 16, ), influenced by steric hindrance and reaction conditions.

Biological Activity :

  • Piperazine-containing analogues (e.g., Compound 11) demonstrate efflux pump inhibition in Staphylococcus epidermidis, attributed to their ability to disrupt membrane proteins . The target compound’s azetidine group may offer improved selectivity due to reduced conformational flexibility.

Physicochemical Properties :

  • Hydrochloride salts (common in all compounds) enhance aqueous solubility. Longer alkyl chains (e.g., hexyl in Compound 5 vs. pentyl in Compound 3) increase logP values, impacting bioavailability .

Research Implications and Limitations

  • Unresolved Questions : The target compound’s synthesis route, yield, and biological data remain uncharacterized in the provided evidence. Comparative studies with azetidine vs. piperazine analogues are needed to validate steric/electronic effects.
  • Methodological Gaps : Most hydantoin derivatives rely on LC/MS and NMR for purity validation . Advanced techniques like X-ray crystallography (using SHELX ) could elucidate structural nuances.

Preparation Methods

Synthesis of 5,5-Dimethylimidazolidine-2,4-dione Core

A common starting point is the preparation of the hydantoin ring with 5,5-dimethyl substitution. This can be achieved by cyclization of appropriate amino acid derivatives or urea analogues with ketones or aldehydes.

  • For example, tert-butyl 2-(2-aminophenylamino)ethylcarbamate derivatives can be cyclized using 1,1-carbonyldiimidazole in dichloromethane at room temperature overnight to form imidazolidinone intermediates. The product is then purified by column chromatography to yield the hydantoin core with moderate yields (~37%).

Introduction of the Azetidin-3-ylmethyl Group

The azetidine moiety is typically introduced via nucleophilic substitution reactions involving azetidine derivatives such as tert-butyl-3-bromoazetidine-1-carboxylate.

  • A typical procedure involves deprotonation of a phenolic or hydroxyl intermediate with sodium hydride in DMF at 0 °C, followed by the addition of tert-butyl-3-bromoazetidine-1-carboxylate. The reaction mixture is then heated to 80 °C and stirred for extended periods (24–29 hours) to ensure complete substitution.

  • After reaction completion, the mixture is worked up with water and extracted with ethyl acetate. The organic layers are dried, filtered, and concentrated under reduced pressure. Purification by flash chromatography yields the azetidine-substituted product.

Formation of Hydrochloride Salt

The free base of the compound is converted to its hydrochloride salt to improve stability and solubility.

  • This is often done by treating the free base with hydrochloric acid in dioxane or dichloromethane at low temperatures (0 °C), followed by stirring at room temperature for several hours. The resulting hydrochloride salt precipitates and can be isolated by filtration or evaporation.

Representative Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Hydantoin core formation 1,1-carbonyldiimidazole, DCM, rt, overnight ~37 Purification by column chromatography
Azetidine substitution NaH (60% dispersion), DMF, 0 °C to 80 °C, 24–29 h Variable Extended heating required for complete reaction
Hydrochloride salt formation HCl (4 M in dioxane), 0 °C to rt, several hours High Precipitation of hydrochloride salt

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals for azetidine methylene protons and hydantoin ring protons confirm the substitution pattern. For example, ^1H NMR shows broad signals around 3.5–4.5 ppm corresponding to CH2NCH2 of azetidine, and methyl groups at ~1.0 ppm for 5,5-dimethyl substitution.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the expected molecular weight of the hydrochloride salt.

  • IR Spectroscopy : Presence of characteristic carbonyl stretches (~1720 cm^-1) for the imidazolidine-2,4-dione ring and broad N-H stretches confirm the structure.

Research Findings and Optimization Notes

  • The use of sodium hydride as a base in DMF is critical for efficient nucleophilic substitution to introduce the azetidine group. The reaction requires careful temperature control to avoid side reactions and decomposition.

  • Extended reaction times (up to 29 hours) at elevated temperatures (80 °C) improve conversion rates but may require monitoring to prevent degradation.

  • The hydrochloride salt formation is straightforward and improves the compound's handling properties, facilitating further pharmaceutical development.

  • Purification by flash chromatography is standard, with solvent systems typically involving ethyl acetate and pentane or dichloromethane mixtures.

Summary Table of Preparation Steps

Step No. Reaction Description Key Reagents/Conditions Outcome
1 Cyclization to form 5,5-dimethylimidazolidine-2,4-dione 1,1-carbonyldiimidazole, DCM, rt, overnight Hydantoin core intermediate
2 Nucleophilic substitution with azetidine derivative NaH, tert-butyl-3-bromoazetidine-1-carboxylate, DMF, 0 °C to 80 °C, 24–29 h Azetidin-3-ylmethyl substituted hydantoin
3 Hydrochloride salt formation HCl in dioxane, 0 °C to rt, several hours Final hydrochloride salt
4 Purification Flash chromatography (EtOAc/pentane or DCM mixtures) Pure compound

Q & A

Q. What methodologies enable the study of this compound’s interactions with biological membranes?

  • Methodology : Use surface plasmon resonance (SPR) or fluorescence anisotropy to measure membrane partitioning. Molecular dynamics simulations (e.g., GROMACS) model lipid bilayer interactions, guided by experimental logP values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride
Reactant of Route 2
3-(Azetidin-3-ylmethyl)-5,5-dimethylimidazolidine-2,4-dione hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.